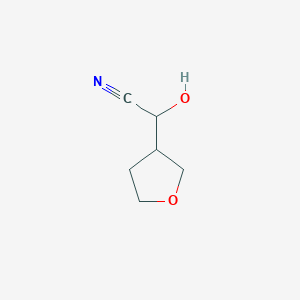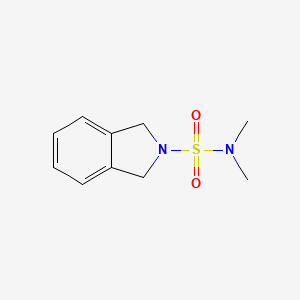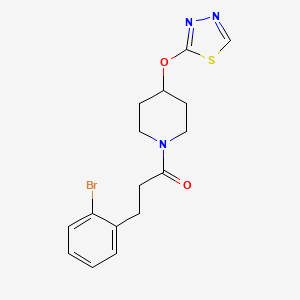![molecular formula C21H18N2O3S2 B3016405 Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-03-9](/img/structure/B3016405.png)
Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate" is a heterocyclic compound that appears to be related to various synthesized derivatives discussed in the provided papers. These derivatives are characterized by their complex ring structures, which often include thiophene and pyrimidine moieties, and are of interest due to their potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions that can be performed under mild conditions to yield high purity products. For instance, the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives was achieved through the reaction of aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid, featuring high yields and short reaction times . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using various spectroscopic and crystallographic techniques. For example, a structurally similar compound was analyzed using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These methods provide detailed information on the molecular conformation, electronic structure, and potential reactive sites of the compounds.
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the active methyl group in certain benzothiophenopyran derivatives reacts with various reagents to form different products, including styryl derivatives, pyruvates, and phthalide . The bromination and subsequent reactions of pyrimidine-carboxylic acids lead to the formation of furo[3,4-d]pyrimidines . These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structures. The presence of specific substituents can significantly influence properties such as solubility, melting point, and reactivity. For example, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety on the thiazolopyrimidine ring were found to influence the anticancer activity of a series of thiazolopyrimidine derivatives . These properties are crucial for the potential application of such compounds in medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate and similar compounds have been synthesized and studied for their chemical properties. Zadorozhny et al. (2008) reported the synthesis of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones, indicating a potential for creating diverse chemical structures for various applications (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008).
Antitumor Activity
- Research has explored the antitumor properties of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized a range of thieno[3,2-d]pyrimidine derivatives, some of which showed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Biological Activities
- Ashalatha et al. (2007) synthesized compounds from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some exhibited promising biological activities (Ashalatha, Narayana, Raj, & Kumari, 2007).
Antioxidant Properties
- The antioxidant properties of pyrimidine derivatives, including those related to this compound, have been investigated. Akbas et al. (2018) conducted a study revealing that some compounds are more active in scavenging radicals, indicating potential for use in treatments requiring antioxidant properties (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Antibacterial Activity
- Novel derivatives of thieno[2,3-d]pyrimidinone have been synthesized and evaluated for antibacterial activity. Kumari et al. (2017) found significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-18(26-13-15-7-3-1-4-8-15)14-28-21-22-17-11-12-27-19(17)20(25)23(21)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDBJQCRNZEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)
![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)



![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)